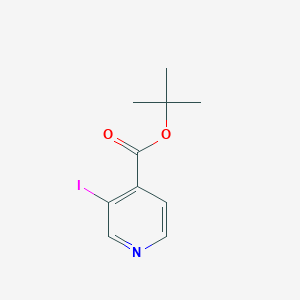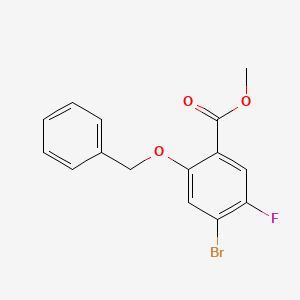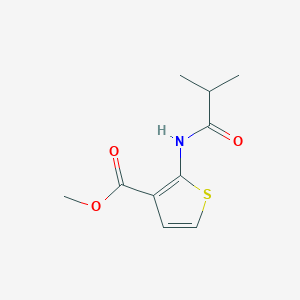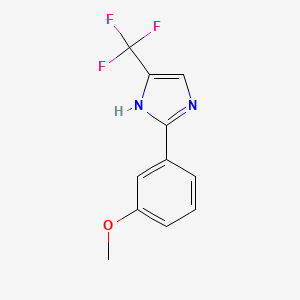
2-(3-Methoxyphenyl)-4-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine is a chemical compound belonging to the quinazoline family. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The structure of this compound features a quinazoline core with dimethoxy substituents at positions 6 and 7, and a propanediamine moiety attached to the nitrogen at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of Propanediamine Moiety: The final step involves the nucleophilic substitution reaction where the propanediamine moiety is attached to the nitrogen at position 1 of the quinazoline core.
Industrial Production Methods
Industrial production methods for N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanediamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide: Another quinazoline derivative with similar structural features.
4-(4′-Benzamidoanilino)-6,7-dimethoxyquinazoline: Known for its kinase inhibitory properties.
Uniqueness
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine is unique due to its specific propanediamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H9F3N2O |
|---|---|
Peso molecular |
242.20 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2O/c1-17-8-4-2-3-7(5-8)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16) |
Clave InChI |
RICWSHLGDRPDKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




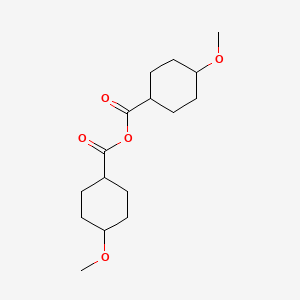
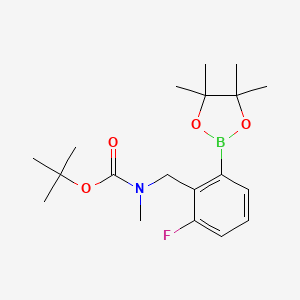
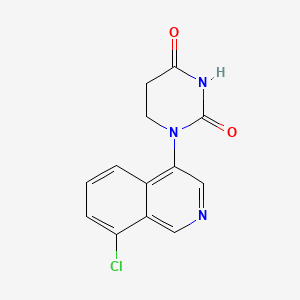
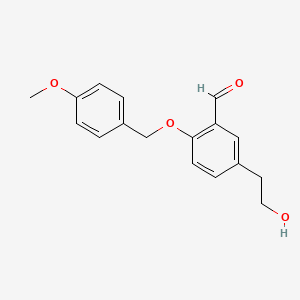
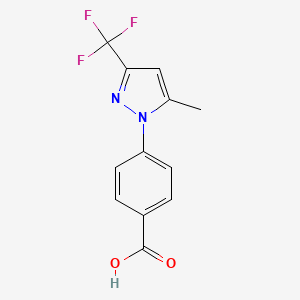
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
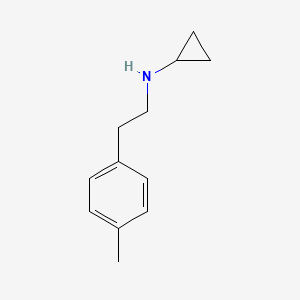
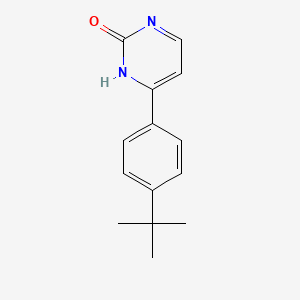
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
